1-Azabicyclo[3.2.2]nonan-3-one
Overview
Description
1-Azabicyclo[3.2.2]nonan-3-one and its derivatives are a class of heterocyclic compounds that have been the subject of various synthetic and pharmacological studies. These compounds are characterized by a bicyclic structure that includes a nitrogen atom, making them part of the azabicyclo nonane family. The interest in these compounds arises from their potential biological activities, including antiarrhythmic, antimicrobial, antitubercular, and antiprotozoal properties .
Synthesis Analysis
The synthesis of these azabicyclo nonane derivatives often involves multi-step reactions, including Mannich condensation, iodolactonization, and cyclization reactions. For instance, 3-selena-7-azabicyclo[3.3.1]nonanes were synthesized and characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . Another approach involved the condensation of ketene acetals with isoquinolinium salts followed by iodolactonization to produce functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones . Additionally, the synthesis of 3-azabicyclo[3.3.1]nonanes was described through the addition of α-bromomethylacrylate to N-tosylpiperidone enamine .
Molecular Structure Analysis
The molecular structure and conformation of these compounds have been extensively studied using NMR spectroscopy and X-ray diffraction. For example, the crystal structure of certain selena-azabicyclo nonane derivatives was determined, providing insights into their three-dimensional arrangement . Detailed NMR analysis of variously substituted 3-azabicyclo[3.3.1]nonan-9-ones revealed that they exist in a twin-chair conformation with equatorial orientation of substituents .
Chemical Reactions Analysis
The azabicyclo nonane derivatives undergo various chemical reactions that are crucial for their biological activity. For instance, thiosemicarbazones were obtained from azabicyclo nonane derivatives and exhibited significant antimicrobial activities . Additionally, the reaction of azabicyclo nonane derivatives with pyrazine-2-carbohydrazide led to the formation of compounds with promising antitubercular and antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structural features. The NMR studies indicate that the stereochemistry of these molecules plays a significant role in their chemical behavior. The presence of substituents on the phenyl and methyl groups on the heterocycle or carbocycle affects the electronic properties and, consequently, the biological activity of these compounds . Furthermore, the antimicrobial and antiprotozoal activities of these compounds have been linked to their structural conformations and the presence of specific functional groups .
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Synthesis and Antimicrobial Evaluation : 2-[(2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles derived from 1-Azabicyclo[3.2.2]nonan-3-one have shown notable in vitro antibacterial and antifungal activities, particularly against organisms such as Escherichia coli, Bacillus Subtilis, and Aspergillus flavus (Ramachandran et al., 2011).
Antiprotozoal Activity
- Against Trypanosoma brucei rhodesiense and Plasmodium falciparum : New 2-azabicyclo[3.2.2]nonanes, derived from 1-Azabicyclo[3.2.2]nonan-3-one, exhibit enhanced antiprotozoal activities, particularly against Trypanosoma b. rhodesiense and Plasmodium falciparum, offering potential as lead compounds for further modifications (Seebacher et al., 2005).
SAR Study Towards Antimicrobial Agents
- Stereospecific Synthesis and Activity Relationship : The study of 1-methyl-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones/oximes/O-methyloximes identified lead molecules for antimicrobial activity, emphasizing the potential of 1-Azabicyclo[3.2.2]nonan-3-one derivatives in developing new antimicrobial agents (Parthiban et al., 2010).
Other Applications
- Derivatives as Potential Analgesics : Certain derivatives of 3-Azabicyclo[3.3.1]nonane, closely related to 1-Azabicyclo[3.2.2]nonan-3-one, have demonstrated promising analgesic activities, suggesting potential applications in pain management (Oki et al., 1970).
Future Directions
properties
IUPAC Name |
1-azabicyclo[3.2.2]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMDCCKFBJQYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623770 | |
Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.2.2]nonan-3-one | |
CAS RN |
473795-47-0 | |
Record name | 1-Azabicyclo[3.2.2]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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